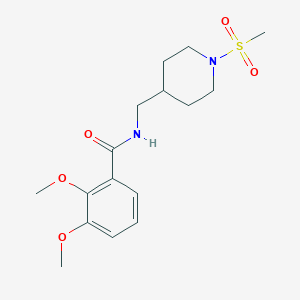
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, commonly known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Antitumor Activity
Several novel quinazolinone and 1,3,4-oxadiazole derivatives have demonstrated significant broad-spectrum antitumor activity. For example, some compounds have shown to be nearly 1.5–3.0-fold more potent compared to the positive control 5-Fluorouracil, with selective activities toward central nervous system, renal, breast cancer cell lines, and leukemia cell lines. These findings suggest the potential of these compounds as leads for developing new cancer therapeutics (Al-Suwaidan et al., 2016).
Antibacterial and Antimicrobial Evaluation
The synthesis of various 1,3,4-oxadiazole derivatives has led to the discovery of compounds with potent antimicrobial activities. This includes broad-spectrum antibacterial activities against multidrug-resistant bacteria and fungi, highlighting their potential in addressing the challenge of antibiotic resistance (Gul et al., 2017).
Anticonvulsant Evaluation
Research into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide has shown that certain compounds possess significant anticonvulsant activity. The most active compounds in this class have demonstrated effectiveness against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, indicating their potential as anticonvulsant drugs (Nath et al., 2021).
Anti-inflammatory Activity
1,3,4-Oxadiazole derivatives have been reported to exhibit diverse medicinal uses, including anti-inflammatory properties. In-vitro and in-vivo studies, such as albumin protein denaturation methods and carrageenan-induced edema models, have identified potent anti-inflammatory compounds within this class. These findings support the development of these compounds as anti-inflammatory pharmaceutical products (Basra et al., 2019).
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)15-9-6-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZNYDCJNURNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)
![2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2616487.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2616491.png)
![1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine](/img/structure/B2616492.png)
![4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2616493.png)
![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)
![4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2616495.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2616504.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2616506.png)